Uvidin C Uvidin C Uvidin C is a natural product found in Lactarius uvidus with data available.
Brand Name: Vulcanchem
CAS No.: 74635-85-1
VCID: VC17131395
InChI: InChI=1S/C15H26O3/c1-13(2)6-5-7-14(3)9(8-16)15(4)12(18-15)10(17)11(13)14/h9-12,16-17H,5-8H2,1-4H3/t9-,10+,11+,12+,14-,15-/m1/s1
SMILES:
Molecular Formula: C15H26O3
Molecular Weight: 254.36 g/mol

Uvidin C

CAS No.: 74635-85-1

Cat. No.: VC17131395

Molecular Formula: C15H26O3

Molecular Weight: 254.36 g/mol

* For research use only. Not for human or veterinary use.

Uvidin C - 74635-85-1

Specification

CAS No. 74635-85-1
Molecular Formula C15H26O3
Molecular Weight 254.36 g/mol
IUPAC Name (1aS,2S,2aS,6aS,7S,7aR)-7-(hydroxymethyl)-3,3,6a,7a-tetramethyl-2,2a,4,5,6,7-hexahydro-1aH-naphtho[2,3-b]oxiren-2-ol
Standard InChI InChI=1S/C15H26O3/c1-13(2)6-5-7-14(3)9(8-16)15(4)12(18-15)10(17)11(13)14/h9-12,16-17H,5-8H2,1-4H3/t9-,10+,11+,12+,14-,15-/m1/s1
Standard InChI Key CQPOKEOPVJGEOP-YRLDTQBMSA-N
Isomeric SMILES C[C@]12CCCC([C@@H]1[C@@H]([C@H]3[C@@]([C@@H]2CO)(O3)C)O)(C)C
Canonical SMILES CC1(CCCC2(C1C(C3C(C2CO)(O3)C)O)C)C

Introduction

Chemical Characterization of Uvidin C

Uvidin C (CAS 74635-85-1) is defined by the molecular formula C15H26O3\text{C}_{15}\text{H}_{26}\text{O}_{3} and a molecular weight of 254.36 g/mol . Its IUPAC name, (1aS,2S,2aS,6aS,7S,7aR)-7-(hydroxymethyl)-3,3,6a,7a-tetramethyl-2,2a,4,5,6,7-hexahydro-1aH-naphtho[2,3-b]oxiren-2-ol, reflects its intricate stereochemistry and oxygen-containing functional groups . The compound’s structure includes a naphtho-oxirene ring system, a hydroxymethyl substituent, and multiple methyl groups, which collectively influence its physicochemical properties (Table 1).

Table 1: Key Chemical Identifiers of Uvidin C

PropertyValue
Molecular FormulaC15H26O3\text{C}_{15}\text{H}_{26}\text{O}_{3}
Molecular Weight254.36 g/mol
IUPAC Name(1aS,2S,2aS,6aS,7S,7aR)-7-(hydroxymethyl)-3,3,6a,7a-tetramethyl-2,2a,4,5,6,7-hexahydro-1aH-naphtho[2,3-b]oxiren-2-ol
SMILESC[C@]12CCCC([C@@H]1C@@HO)(C)C
InChI KeyCQPOKEOPVJGEOP-YRLDTQBMSA-N
CAS Number74635-85-1

The stereochemical configuration of Uvidin C is critical to its biological interactions. Nuclear magnetic resonance (NMR) data confirm the presence of six stereocenters, with hydroxyl groups at C-2 and C-7 contributing to its polarity . X-ray crystallography or advanced spectroscopic methods would further elucidate its three-dimensional conformation, though such studies remain unpublished.

Natural Sources and Biosynthetic Pathways

Uvidin C is exclusively reported in Lactarius uvidus, a basidiomycete fungus known for producing bioactive secondary metabolites . While drimane sesquiterpenes are widespread in fungi and plants, the specific biosynthetic pathway of Uvidin C remains uncharacterized. Comparative studies on mangrove-derived Aspergillus ustus (strain 094102) reveal that drimane-type sesquiterpenoids arise from the mevalonate pathway, involving cyclization of farnesyl pyrophosphate (FPP) and subsequent oxidative modifications . For example, compounds such as ustusolate I (from A. ustus) undergo epoxidation and esterification to yield structurally diverse derivatives . By analogy, Uvidin C may originate from similar enzymatic processes, though its unique hydroxylation pattern suggests specialized cytochrome P450 activity in L. uvidus.

Structural and Functional Comparisons

Uvidin C belongs to a broader family of drimane sesquiterpenes, which share a decalin core but differ in oxygenation and substituent patterns. For example, ustusolates from A. ustus feature esterified side chains absent in Uvidin C . Such structural variations profoundly influence solubility, bioavailability, and target specificity. The compound’s oxirene ring—a rare three-membered cyclic ether—distinguishes it from most fungal sesquiterpenoids, potentially conferring unique reactivity or stability.

Research Challenges and Future Directions

Current knowledge gaps include Uvidin C’s biosynthetic enzymes, ecological role in L. uvidus, and pharmacokinetic profile. Synthetic approaches, such as the semisynthesis from drimane precursors, could address supply limitations. Additionally, high-throughput screening against disease-relevant targets (e.g., kinases, GPCRs) may uncover therapeutic applications. Collaborative efforts between mycologists, chemists, and pharmacologists are essential to advance this underexplored compound.

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